molecular formula C17H30N2O7 B1683680 Trospectomycin CAS No. 88669-04-9

Trospectomycin

Cat. No.: B1683680
CAS No.: 88669-04-9
M. Wt: 374.4 g/mol
InChI Key: KHAUBYTYGDOYRU-IRXASZMISA-N
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Description

Trospectomycin, also known as 6’-n-propylspectinomycin, belongs to the class of aminocyclitol antibiotics. It was initially developed by Pfizer Inc. and exhibits a unique ribosomal binding site. Unlike its parent compound, spectinomycin, this compound has undergone synthetic modifications to enhance its potency and broaden its antibacterial spectrum .

Preparation Methods

Synthetic Routes:: Trospectomycin is a semi-synthetic analog of spectinomycin. Its synthesis involves modifications at both the 3’-position and the 6’-position of the spectinomycin molecule. The synthetic routes are adapted from established methods for the spectinamide and aminomethyl spectinomycin series .

Reaction Conditions:: The specific reaction conditions for this compound synthesis are detailed in the literature . These modifications result in improved antibacterial activity against various bacterial species, including mycobacteria.

Chemical Reactions Analysis

Types of Reactions:: Trospectomycin can undergo various chemical reactions, including oxidation, reduction, and substitution. the most critical modifications occur at the 3’- and 6’-positions.

Common Reagents and Conditions::

    3’-Modification: Dictates the spectrum of activity. Reagents and conditions vary based on the desired substitution.

    6’-Modification: Enhances potency. Specific reagents and conditions are employed for this position.

Major Products:: The major products of this compound synthesis are the modified analogs, such as N-ethylene linked aminomethyl trospectomycins and trospectinamide . These compounds exhibit improved efficacy against Mycobacterium species.

Scientific Research Applications

Trospectomycin finds applications in:

    Chemistry: As a tool for studying ribosomal binding sites.

    Biology: Investigating bacterial protein synthesis.

    Medicine: Potential treatment for bacterial infections.

    Industry: Antibiotic development and research.

Mechanism of Action

Trospectomycin exerts its effects by inhibiting the 30S subunit of the bacterial ribosome. By binding to this subunit, it disrupts protein synthesis, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Trospectomycin stands out due to its unique modifications and enhanced activity. Similar compounds include spectinomycin (its parent compound) and other aminocyclitol antibiotics.

Properties

CAS No.

88669-04-9

Molecular Formula

C17H30N2O7

Molecular Weight

374.4 g/mol

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

InChI

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1

InChI Key

KHAUBYTYGDOYRU-IRXASZMISA-N

SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O

Isomeric SMILES

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

trospectomycin
trospectomycin sulfate
trospectomycin sulphate
U 63366
U 63366f
U-63366

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trospectomycin
Reactant of Route 2
Trospectomycin
Reactant of Route 3
Trospectomycin
Reactant of Route 4
Trospectomycin
Reactant of Route 5
Trospectomycin
Reactant of Route 6
Trospectomycin

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